Biphenyl-4-d1

Kinetic Isotope Effect Methane Monooxygenase Biphenyl Hydroxylation

Unlabeled biphenyl causes ion suppression in MS; biphenyl-d10's +10 Da shift alters chromatography. Biphenyl-4-d1 resolves this with a single para-deuterium (+1 Da), enabling isotopic dilution MS with near-identical co-elution. • +1 Da mass shift for IDMS quantification of biphenyl & hydroxylated metabolites in environmental matrices • Enables KIE determination (kH/kD ≈ 3.4) for CYP450-mediated para-hydroxylation mechanistic studies • Site-specific ²H NMR probe for order parameters & dynamics in polymers, liquid crystals, or membrane proteins • Purity: ≥98% atom D; shipped ambient; store at 2-8°C

Molecular Formula C12H10
Molecular Weight 155.21 g/mol
Cat. No. B13833839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiphenyl-4-d1
Molecular FormulaC12H10
Molecular Weight155.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC=C2
InChIInChI=1S/C12H10/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1-10H/i1D
InChIKeyZUOUZKKEUPVFJK-MICDWDOJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biphenyl-4-d1 for Purchase: CAS 4819-98-1, a Position-Specific Deuterated Standard for Precise Quantitative Analysis and Mechanistic Studies


Biphenyl-4-d1 (CAS 4819-98-1) is a selectively deuterated biphenyl derivative with a single deuterium atom substituted for hydrogen at the para position of one phenyl ring . With a molecular formula of C₁₂H₉D and a molecular weight of 155.22 g/mol, this isotopically labeled compound retains the essential physicochemical properties of its unlabeled counterpart, biphenyl, including a boiling point of 258.0 ± 7.0 °C, while providing a distinct mass and spectroscopic signature critical for trace analysis and mechanistic investigations [1]. Its primary utility lies in its role as a stable isotope-labeled (SIL) internal standard for quantitative mass spectrometry and as a mechanistic probe in enzymatic and chemical reaction studies, where the strategic placement of deuterium enables precise quantification and the determination of kinetic isotope effects (KIEs) [2].

Why Unlabeled Biphenyl or Other Deuterated Analogs Cannot Substitute for Biphenyl-4-d1 in Critical Quantitative Workflows


Unlabeled biphenyl or alternative deuterated biphenyls (e.g., biphenyl-d10) cannot be simply interchanged for Biphenyl-4-d1 in applications requiring precise, site-specific isotopic labeling. Unlabeled biphenyl co-elutes with the target analyte and shares identical mass-to-charge (m/z) ratios, leading to ion suppression and inaccurate quantification in mass spectrometry [1]. Conversely, perdeuterated biphenyl-d10, while suitable as a general internal standard, introduces a much larger mass shift (+10 Da vs. +1 Da), which can complicate data interpretation in studies focused on specific hydrogen atoms or in assays where a minimal isotopic perturbation is desired to preserve near-native physicochemical behavior . Biphenyl-4-d1, with its single, strategically placed deuterium atom at the para position, offers a critical balance: it provides a quantifiable, unique mass signature for internal standardization while minimizing the structural and electronic perturbation, making it the optimal choice for tracing para-hydroxylation metabolic pathways and for NMR studies where site-specific labeling is essential for signal assignment and KIE determination [2].

Quantitative Differentiation of Biphenyl-4-d1: Verified Performance Advantages Over Closest Analogs


Kinetic Isotope Effect (KIE) in Enzymatic Oxidation: A Direct Comparative Metric for Biphenyl-4-d1

In a study of biphenyl oxidation by the soluble methane monooxygenase (sMMO) of Methylosinus trichosporium OB3b, the use of a deuterated biphenyl (Biphenyl-4-d1) resulted in a substantial kinetic isotope effect (KIE) of kH/kD = 3.4 ± 0.02 relative to unlabeled biphenyl [1]. This quantifies the significant rate retardation caused by the strategic substitution of deuterium at the site of hydroxylation.

Kinetic Isotope Effect Methane Monooxygenase Biphenyl Hydroxylation

Mass Spectrometric Differentiation: Quantified Mass Shift for Accurate Internal Standardization with Biphenyl-4-d1

Biphenyl-4-d1 provides a distinct +1 Da mass shift relative to unlabeled biphenyl (m/z 154 vs. m/z 155 for the molecular ion) . In contrast, the fully deuterated analog biphenyl-d10 provides a +10 Da shift [1]. The minimal +1 Da shift offered by Biphenyl-4-d1 is often preferred as it minimizes isotope effects on chromatographic retention time and ionization efficiency, while still providing a distinct MS signal for accurate isotope dilution mass spectrometry (IDMS) quantification.

Mass Spectrometry Internal Standard Isotope Dilution

Isotopic Enrichment Purity: A Quantitative Benchmark for Biphenyl-4-d1 Performance

Commercially sourced Biphenyl-4-d1 is specified at 98 atom % D enrichment [1]. This high level of isotopic purity is a critical procurement specification, ensuring that >98% of the molecules are labeled at the 4-position. This high enrichment minimizes interference from the unlabeled analog, which is essential for achieving low limits of detection (LOD) and high signal-to-noise ratios in quantitative assays.

Isotopic Purity Stable Isotope Labeled Standard Procurement Specification

NMR Spectroscopy: Site-Specific Deuteration Enables Unique Spectral Differentiation of Biphenyl-4-d1

The strategic placement of a single deuterium atom in Biphenyl-4-d1 makes it a valuable probe in NMR studies. In the context of axially chiral biaryls, multi-nuclear 1D/2D-NMR techniques, including ²H NMR, have been used to spectrally discriminate enantiomers by leveraging differences in chemical shift anisotropies and residual quadrupolar couplings [1]. Biphenyl-4-d1, with its site-specific label, can simplify complex spectra and provide a unique handle for investigating molecular dynamics, orientation, and interactions that are not observable with unlabeled biphenyl.

2H NMR Isotopic Labeling Chiral Discrimination

Primary Application Scenarios for Biphenyl-4-d1 Based on Verified Differentiation


Quantitative Analysis of Biphenyl and Its Metabolites in Environmental Samples via GC-MS or LC-MS

Procure Biphenyl-4-d1 as a stable isotope-labeled internal standard for the accurate quantification of biphenyl and its hydroxylated metabolites in complex environmental matrices (e.g., soil, water, sediment). Its +1 Da mass shift provides a distinct MS signal, enabling isotope dilution mass spectrometry (IDMS) for correction of matrix effects, analyte loss during sample preparation, and instrument variability. The minimal isotopic perturbation ensures chromatographic co-elution with the target analyte, a critical factor for robust quantification [1].

Mechanistic Elucidation of Cytochrome P450-Mediated Biphenyl Hydroxylation

Utilize Biphenyl-4-d1 in in vitro or in vivo assays to investigate the mechanism of aromatic hydroxylation, specifically at the para position, by cytochrome P450 enzymes or other monooxygenases. The observed kinetic isotope effect (KIE) of kH/kD ≈ 3.4 directly identifies the C-H bond cleavage at the labeled position as a rate-limiting step in the catalytic cycle. This provides definitive mechanistic insights that are unattainable with unlabeled biphenyl [2].

Advanced NMR Spectroscopic Studies of Molecular Orientation and Dynamics

Employ Biphenyl-4-d1 in solid-state or oriented-media 2H NMR experiments to probe the conformation, dynamics, and alignment of biphenyl-containing systems. The site-specific deuterium label provides a unique spectroscopic handle for measuring residual quadrupolar couplings and chemical shift anisotropies, enabling the determination of order parameters and motional models in polymers, liquid crystals, or membrane-bound proteins. This is a specialized application for which an unlabeled or perdeuterated analog would not be suitable [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Biphenyl-4-d1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.